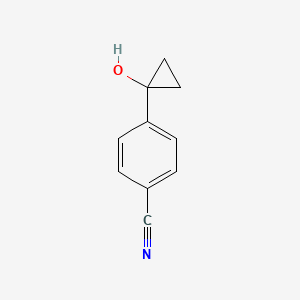
4-(1-Hydroxycyclopropyl)benzonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(1-Hydroxycyclopropyl)benzonitrile is an organic compound characterized by a benzonitrile group attached to a cyclopropyl ring with a hydroxyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-Hydroxycyclopropyl)benzonitrile typically involves the reaction of benzaldehyde derivatives with cyclopropyl reagents under specific conditions. One common method includes the use of hydroxylamine hydrochloride to convert benzaldehyde to benzonitrile . The reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts such as Fe3O4-CTAB nanoparticles .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Green chemistry approaches, such as the use of ionic liquids as solvents and catalysts, are also explored to minimize environmental impact .
化学反应分析
Types of Reactions
4-(1-Hydroxycyclopropyl)benzonitrile undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The nitrile group can be reduced to primary amines.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are employed.
Substitution: Friedel-Crafts acylation or alkylation reactions using aluminum chloride (AlCl3) as a catalyst.
Major Products
Oxidation: Formation of cyclopropyl ketones or aldehydes.
Reduction: Formation of cyclopropylamines.
Substitution: Formation of various substituted benzonitriles.
科学研究应用
4-(1-Hydroxycyclopropyl)benzonitrile has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 4-(1-Hydroxycyclopropyl)benzonitrile involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, while the nitrile group can participate in nucleophilic addition reactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
相似化合物的比较
Similar Compounds
Benzonitrile: Lacks the cyclopropyl and hydroxyl groups.
4-Hydroxybenzonitrile: Contains a hydroxyl group but lacks the cyclopropyl ring.
Cyclopropylbenzonitrile: Contains a cyclopropyl ring but lacks the hydroxyl group.
Uniqueness
4-(1-Hydroxycyclopropyl)benzonitrile is unique due to the presence of both the cyclopropyl ring and the hydroxyl group, which confer distinct chemical and biological properties.
属性
分子式 |
C10H9NO |
|---|---|
分子量 |
159.18 g/mol |
IUPAC 名称 |
4-(1-hydroxycyclopropyl)benzonitrile |
InChI |
InChI=1S/C10H9NO/c11-7-8-1-3-9(4-2-8)10(12)5-6-10/h1-4,12H,5-6H2 |
InChI 键 |
AYGPYADGAJLVRQ-UHFFFAOYSA-N |
规范 SMILES |
C1CC1(C2=CC=C(C=C2)C#N)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


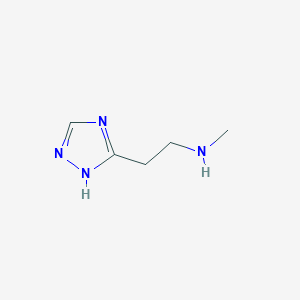

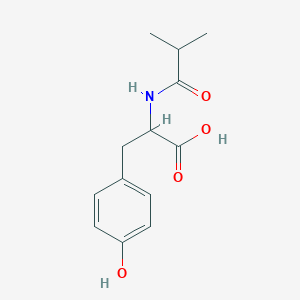
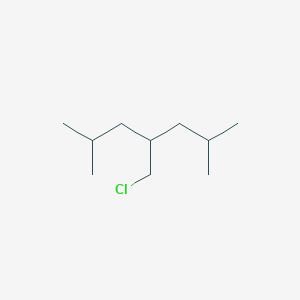
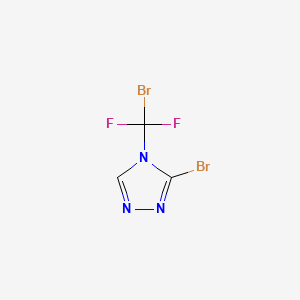
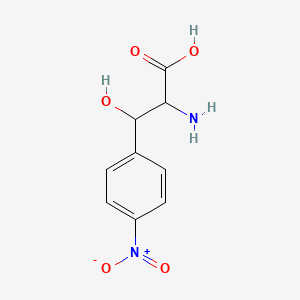
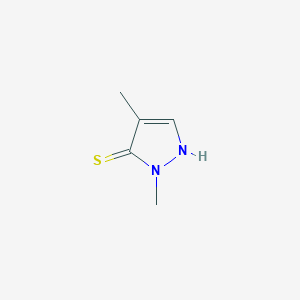
![7-({Bicyclo[2.2.2]octan-1-yl}carbamoyl)heptanoicacid](/img/structure/B13559294.png)
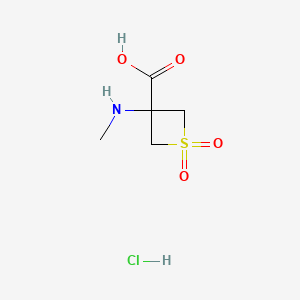
methyl}-N-[4-(1-methoxyethyl)phenyl]prop-2-enamide](/img/structure/B13559305.png)
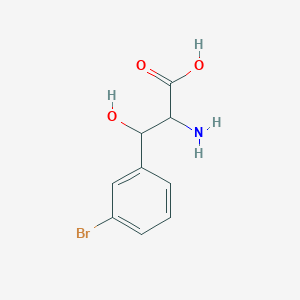
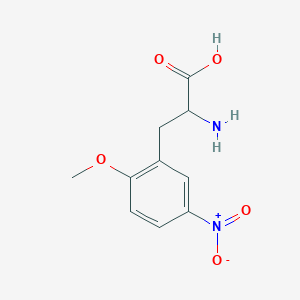
![6-Chloro-8-methoxy-2-methylimidazo[1,2-b]pyridazine](/img/structure/B13559321.png)

